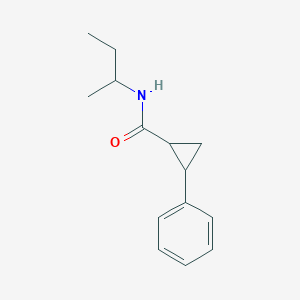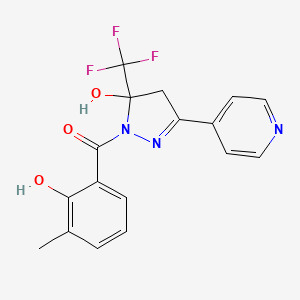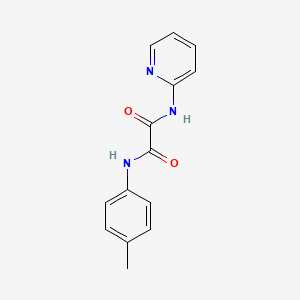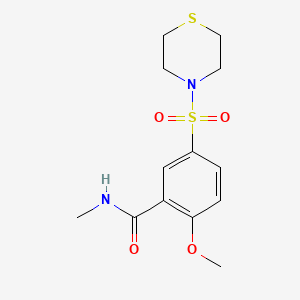
N-(sec-butyl)-2-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-2-phenylcyclopropanecarboxamide, commonly known as BMS-204352, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of cyclopropane carboxamides and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-(sec-butyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the inhibition of the fatty acid amide hydrolase (FAAH) enzyme, which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which are known to have a range of physiological effects.
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-2-phenylcyclopropanecarboxamide involves the inhibition of the FAAH enzyme. This inhibition leads to an increase in the levels of endocannabinoids, which are known to have a range of physiological effects. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to a range of effects, including pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-phenylcyclopropanecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have analgesic (pain-relieving) effects, anti-inflammatory effects, and anxiolytic (anti-anxiety) effects. It has also been found to have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(sec-butyl)-2-phenylcyclopropanecarboxamide is its ability to selectively inhibit the FAAH enzyme, without affecting other enzymes involved in the metabolism of endocannabinoids. This makes it a useful tool for studying the physiological effects of endocannabinoids. However, one limitation of this compound is that it is relatively unstable and has a short half-life, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several potential future directions for research on N-(sec-butyl)-2-phenylcyclopropanecarboxamide. One area of interest is its potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is its potential applications in the treatment of pain and inflammation. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-2-phenylcyclopropanecarboxamide involves the reaction of sec-butylamine with 2-phenylcyclopropanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields the desired compound, which can be purified by column chromatography.
Propriétés
IUPAC Name |
N-butan-2-yl-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-10(2)15-14(16)13-9-12(13)11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMDRWWSKDYVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3,4-dichlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5101698.png)
![ethyl [2,2,2-trifluoro-1-(4H-1,2,4-triazol-4-ylamino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5101699.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5101707.png)
![2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate](/img/structure/B5101709.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(tetrahydro-2H-pyran-4-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5101716.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5101746.png)
![methyl 1-((3S,5S)-1-cyclopentyl-5-{[(4-methoxybenzyl)amino]carbonyl}-3-pyrrolidinyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5101753.png)
![4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5101765.png)
![1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5101776.png)

![1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5101790.png)
